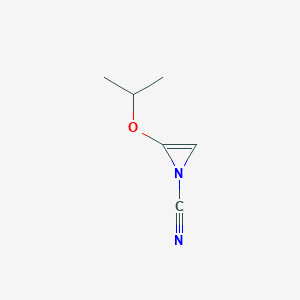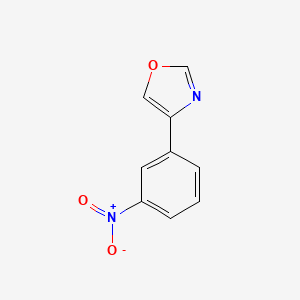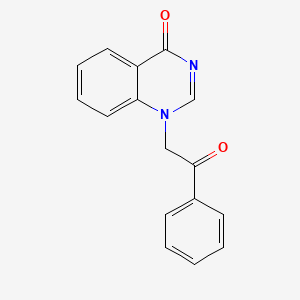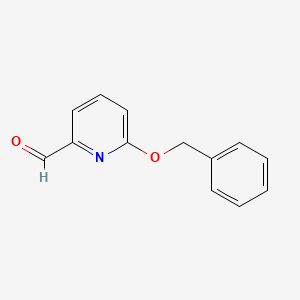
2-Isopropoxy-1H-azirine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-1H-azirine-1-carbonitrile is a chemical compound with the molecular formula C6H8N2O It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their high reactivity due to the ring strain in their structure
Vorbereitungsmethoden
The synthesis of 2-Isopropoxy-1H-azirine-1-carbonitrile can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically uses reagents such as iodine or other oxidizing agents to induce the cyclization process . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Isopropoxy-1H-azirine-1-carbonitrile undergoes various chemical reactions due to the high reactivity of the azirine ring. Some of the common reactions include:
Oxidation: The compound can be oxidized to form aziridine derivatives.
Reduction: Reduction reactions can convert the azirine ring into more stable structures such as aziridines.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms in the ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-1H-azirine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-1H-azirine-1-carbonitrile involves its high reactivity due to the ring strain in the azirine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-1H-azirine-1-carbonitrile can be compared with other azirine derivatives such as 2H-azirine-2-carboxylic acids and their esters. These compounds share the three-membered ring structure but differ in their substituents and reactivity
Similar compounds include:
- 2H-azirine-2-carboxylic acid
- 3-aryl-2H-azirine-2-carboxamides
- 3-phenyl-2H-azirine-2-carboxamide
These compounds are also used in various chemical and biological applications, but their specific properties and reactivity differ from those of this compound.
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-propan-2-yloxyazirine-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c1-5(2)9-6-3-8(6)4-7/h3,5H,1-2H3 |
InChI-Schlüssel |
BLGOJLIEERDRHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)








![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)
![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)
